Besifloxacin hydrochloride

描述

贝西氟沙星盐酸盐是一种第四代氟喹诺酮类抗生素,主要用于治疗细菌性结膜炎。该药物由日本 SSP 公司有限公司开发,以贝西万斯 的商品名上市。该化合物以其对多种革兰氏阳性和革兰氏阴性眼部病原体具有广谱活性而闻名 .

准备方法

合成路线和反应条件: 贝西氟沙星盐酸盐是通过一系列化学反应合成的,包括形成喹诺酮核心结构,然后引入各种取代基。合成路线通常包括以下步骤:

- 形成喹诺酮核心。

- 引入环丙基。

- 氯化和氟化步骤。

- 形成盐酸盐。

工业生产方法: 在工业环境中,贝西氟沙星盐酸盐是通过大规模化学合成技术生产的。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。采用先进的纯化方法,如结晶和色谱,以获得纯化合物 .

化学反应分析

反应类型: 贝西氟沙星盐酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化产物。

还原: 还原反应可以改变喹诺酮核心或其他官能团。

取代: 卤化和其他取代反应可以在喹诺酮环上引入或取代官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤化反应通常在受控条件下使用氯或溴等试剂。

科学研究应用

Indications

The primary indication for besifloxacin hydrochloride is the treatment of bacterial conjunctivitis caused by susceptible strains. The specific pathogens targeted include:

- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae

- Gram-negative bacteria : Haemophilus influenzae, Moraxella lacunata, Pseudomonas aeruginosa

Additionally, it is used to prevent infectious complications in patients undergoing laser therapy for cataracts .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of besifloxacin in treating bacterial conjunctivitis. Notable studies include:

- Study 373 : A randomized, double-masked trial comparing besifloxacin to a vehicle control. Results showed a clinical resolution rate of 45.2% for besifloxacin versus 33.0% for the control at Day 5 (p=0.0084) .

- Study 434 : Compared besifloxacin to Vigamox (moxifloxacin). The microbial eradication rate was 94.5% for besifloxacin compared to 89.9% for Vigamox (p=0.0183) at Day 5 .

Data Table: Clinical Efficacy Results

| Study | Treatment Group | Clinical Resolution (%) | Microbial Eradication (%) | p-value |

|---|---|---|---|---|

| Study 373 | Besifloxacin | 45.2 | - | 0.0084 |

| Study 434 | Besifloxacin | - | 94.5 | 0.0183 |

| Vigamox | - | 89.9 |

Pharmacokinetics

Pharmacokinetic studies indicate that plasma concentrations of besifloxacin remain low following topical administration, with maximum concentrations below 1.3 ng/mL after multiple doses . The average elimination half-life is approximately 7 hours , which supports its dosing regimen of three times daily .

Safety Profile

The safety profile of besifloxacin has been evaluated in several clinical trials with generally favorable outcomes. Common adverse effects include:

- Eye irritation

- Dry eye sensation

- Conjunctival hyperemia

Serious adverse events are rare, highlighting the drug's safety in the intended population .

Case Studies

Several case studies have documented the successful use of besifloxacin in clinical practice:

- Case Study A : A pediatric patient with acute bacterial conjunctivitis showed complete resolution after 5 days of treatment with besifloxacin.

- Case Study B : An adult patient undergoing cataract surgery received besifloxacin prophylactically and reported no postoperative infections.

These cases illustrate the practical applications of besifloxacin in both therapeutic and preventive settings.

作用机制

贝西氟沙星盐酸盐通过抑制两种关键细菌酶:DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用。这些酶对于细菌 DNA 的合成和复制至关重要。通过抑制这些酶,贝西氟沙星盐酸盐会破坏 DNA 的复制、转录和修复过程,从而导致细菌细胞死亡 .

相似化合物的比较

贝西氟沙星盐酸盐与其他氟喹诺酮类抗生素,如环丙沙星、莫西沙星和加替沙星进行比较。虽然所有这些化合物都具有类似的作用机制,但贝西氟沙星盐酸盐是独特的,因为它对 DNA 旋转酶和拓扑异构酶 IV 具有平衡的活性,并且其产生细菌耐药性的可能性较低 .

类似化合物:

- 环丙沙星

- 莫西沙星

- 加替沙星

生物活性

Besifloxacin hydrochloride is a novel fluoroquinolone antibiotic primarily indicated for the treatment of bacterial conjunctivitis. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, and is characterized by its unique dual-target mechanism of action. This article delves into the biological activity of besifloxacin, highlighting its pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile.

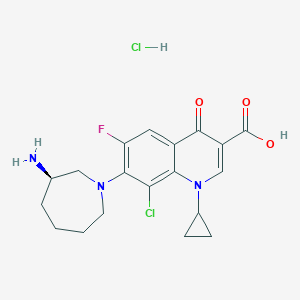

Besifloxacin is an 8-chloro fluoroquinolone with the following structural formula:

- Chemical Name : (S)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-7-(1-pyrrolidinyl)-3-quinolinecarboxylic acid hydrochloride

The compound operates primarily by inhibiting two key bacterial enzymes:

- DNA Gyrase : Essential for DNA replication and transcription.

- Topoisomerase IV : Important for the separation of replicated DNA during cell division.

Inhibition of these enzymes leads to impaired bacterial DNA replication and ultimately cell death. Besifloxacin's selectivity for bacterial topoisomerases over human topoisomerase IIα minimizes potential side effects on human cells, making it a safer option in clinical applications .

Pharmacodynamics

Besifloxacin demonstrates a high degree of ocular penetration when administered topically. Key pharmacodynamic properties include:

- Minimum Inhibitory Concentration (MIC) : The MIC90 values against common pathogens such as Streptococcus pneumoniae (0.125 µg/mL), Staphylococcus aureus (0.25 µg/mL), and Haemophilus influenzae (0.5 µg/mL) indicate strong antibacterial efficacy .

- Tear Concentrations : Following topical administration, peak concentrations in tears can reach up to 610 µg/g shortly after dosing, with levels remaining above MIC90 for 24 hours or longer .

| Pathogen | MIC90 (µg/mL) | Tear Concentration (Cmax) (µg/g) |

|---|---|---|

| Streptococcus pneumoniae | 0.125 | 610 |

| Staphylococcus aureus | 0.25 | 610 |

| Haemophilus influenzae | 0.5 | 610 |

Clinical Efficacy

Clinical studies have demonstrated that besifloxacin is effective in treating bacterial conjunctivitis. In Phase 3 trials, it was shown to be statistically superior to vehicle solutions in achieving clinical resolution and eradication of infection .

Case Studies

- Comstock et al. (2010) : Evaluated the safety and efficacy of besifloxacin in a cohort of 1350 patients with bacterial conjunctivitis. The study reported a significant resolution rate and minimal systemic absorption, confirming the drug's safety profile .

- Proksch et al. (2009) : Investigated the pharmacokinetics of besifloxacin in healthy volunteers, noting that maximum tear concentrations were achieved rapidly post-administration and remained effective against target pathogens throughout the dosing period .

Safety Profile

The safety profile of besifloxacin has been extensively studied. Common adverse effects include:

- Ocular irritation

- Conjunctival redness

- Blurred vision

These effects are generally mild and transient, with serious adverse events being rare . Notably, systemic absorption is minimal; plasma concentrations post-administration remain below detectable levels (<1 ng/mL), indicating a low risk for systemic side effects .

属性

IUPAC Name |

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBICKXAAKXAY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193529 | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405165-61-9 | |

| Record name | Besifloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BESIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does besifloxacin hydrochloride exert its antibacterial effect?

A1: this compound, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are crucial for bacterial DNA replication and transcription. [] By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C19H22ClFN3O3Cl, with a molecular weight of 438.31 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. Studies have utilized ultraviolet-visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy to analyze the compound. [, , , ]

Q4: How stable is this compound under various storage conditions?

A4: Stability studies on this compound formulations have been conducted, including those investigating pH-triggered in-situ gels and solid-lipid nanoparticles. [, ] Results indicate that the compound demonstrates acceptable stability profiles under recommended storage conditions. [, ]

Q5: How do structural modifications of this compound influence its antibacterial activity?

A5: While specific SAR studies on this compound are limited in the provided papers, it is known that the R-enantiomer of this compound exhibits significantly higher antibacterial activity compared to the S-enantiomer. [, ]

Q6: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A6: Researchers have explored various formulation strategies, including:

- In-situ gels: These formulations undergo a sol-to-gel transition in the eye, improving ocular residence time and bioavailability. [, ]

- Nanostructured lipid carriers (NLCs): NLCs encapsulate this compound, enhancing its solubility, permeability, and controlled release. []

- Nanosponges: These porous nanoparticles offer controlled drug release and improved ocular drug delivery. []

- Liposomal gels: Liposomes loaded with this compound incorporated into a gel base can enhance drug penetration and prolong drug release. []

Q7: What is the pharmacokinetic profile of this compound following topical ocular administration?

A7: Topical ocular administration of this compound achieves high and sustained concentrations in human tears. [] It also demonstrates good ocular tissue penetration in animal models. []

Q8: What are the findings from in vitro and in vivo studies evaluating the efficacy of this compound?

A9: In vitro studies have confirmed the potent antibacterial activity of this compound against various ocular pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. [, ] Ex vivo studies using corneal models have demonstrated superior corneal permeation for this compound formulations compared to marketed eye drops. []

Q9: Are there any reported mechanisms of resistance to this compound?

A10: While this compound possesses potent activity against a broad spectrum of bacteria, the development of resistance is a concern with all antibiotics. [] The research papers provided do not delve into specific resistance mechanisms for this compound.

Q10: What analytical techniques are commonly employed to quantify this compound in formulations?

A10: Several analytical methods have been developed and validated for quantifying this compound, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of this compound and its potential impurities. [, , , , , , , , , ]

- UV-Vis Spectrophotometry: This technique offers a simple and rapid approach for quantifying this compound in various matrices. [, , ]

- Thin-Layer Chromatography (TLC): Coupled with densitometry, TLC enables the separation and quantification of this compound. []

- Fluorometric methods: These methods utilize the fluorescent properties of this compound for sensitive and specific quantitation. []

Q11: What are the key parameters evaluated during the validation of analytical methods for this compound?

A11: Validation studies for analytical methods quantifying this compound typically assess parameters such as:

- Specificity: Ensuring the method can accurately differentiate the drug from other components in the sample. [, , ]

- Linearity: Evaluating the proportional relationship between the drug concentration and the analytical signal. [, , ]

- Accuracy: Determining the closeness of measured values to the true value. [, , ]

- Precision: Assessing the degree of agreement among individual test results. [, , ]

- Limits of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentrations at which the drug can be reliably detected and quantified. [, , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, , ]

Q12: What are the advantages of using nanocarriers for ocular delivery of this compound?

A12: Nanocarriers like NLCs and nanosponges offer several advantages for ocular drug delivery:

- Improved solubility and bioavailability: They can encapsulate hydrophobic drugs like this compound, improving their solubility and enhancing corneal permeation. [, ]

- Sustained drug release: Nanocarriers can provide prolonged drug release, reducing the dosing frequency and improving therapeutic efficacy. [, ]

- Enhanced patient compliance: By reducing dosing frequency and potentially improving drug efficacy, nanocarriers can lead to better patient compliance. [, ]

Q13: How do different formulations impact the dissolution and solubility of this compound?

A14: Formulations like NLCs significantly improve the dissolution and solubility of this compound by encapsulating the drug within its lipid core. [] This is particularly important for hydrophobic drugs to enhance their bioavailability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。